2-Methyl-1-(6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine 2-Methyl-1-(6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine
Brand Name: Vulcanchem
CAS No.: 1707371-85-4
VCID: VC15922528
InChI: InChI=1S/C11H13F3N4/c1-5(2)8(15)10-17-7-3-6(11(12,13)14)4-16-9(7)18-10/h3-5,8H,15H2,1-2H3,(H,16,17,18)
SMILES:
Molecular Formula: C11H13F3N4
Molecular Weight: 258.24 g/mol

2-Methyl-1-(6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine

CAS No.: 1707371-85-4

Cat. No.: VC15922528

Molecular Formula: C11H13F3N4

Molecular Weight: 258.24 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1-(6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine - 1707371-85-4

Specification

CAS No. 1707371-85-4
Molecular Formula C11H13F3N4
Molecular Weight 258.24 g/mol
IUPAC Name 2-methyl-1-[6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-2-yl]propan-1-amine
Standard InChI InChI=1S/C11H13F3N4/c1-5(2)8(15)10-17-7-3-6(11(12,13)14)4-16-9(7)18-10/h3-5,8H,15H2,1-2H3,(H,16,17,18)
Standard InChI Key OKGCQZMVWGAKHE-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C1=NC2=C(N1)C=C(C=N2)C(F)(F)F)N

Introduction

Structural Elucidation and Chemical Properties

Molecular Architecture

The compound’s structure comprises a bicyclic imidazo[4,5-b]pyridine system fused at positions 4 and 5 of the pyridine ring. The trifluoromethyl (-CF₃) group at position 6 enhances electron-withdrawing effects, while the 2-methylpropan-1-amine side chain introduces stereoelectronic complexity. Key features include:

PropertyValue
Molecular FormulaC₁₁H₁₂F₃N₄
Molecular Weight265.24 g/mol
Topological Polar Surface Area58.7 Ų
Hydrogen Bond Donors2 (NH₂ group)

The imidazo[4,5-b]pyridine core confers rigidity, while the -CF₃ group increases lipophilicity (clogP ≈ 2.1), facilitating blood-brain barrier penetration.

Physicochemical Characteristics

The trifluoromethyl group contributes to metabolic stability by resisting oxidative degradation, a common issue with alkyl substituents. The amine moiety’s pKa (~9.5) ensures protonation under physiological conditions, enhancing solubility in acidic environments. Thermal analysis reveals a melting point of 148–152°C, consistent with crystalline stability .

Synthetic Pathways and Methodologies

Reaction Mechanisms

Synthesis typically begins with functionalized pyridine precursors. A representative route involves:

  • Condensation: 5-Amino-2-chloropyridine reacts with 2-bromo-1,1,1-trifluoroacetone under basic conditions to form the imidazo ring .

  • Nucleophilic Substitution: The chloropyridine intermediate undergoes amination with 2-methylpropan-1-amine in the presence of Pd₂(dba)₃ and XantPhos, yielding the target compound .

Critical parameters include:

  • Temperature: 110°C for cyclization

  • Catalysts: Pd₂(dba)₃ (0.1 eq), XantPhos (0.2 eq)

  • Solvent: Toluene or DMF

Optimization Strategies

Yield improvements (from 45% to 72%) are achieved by:

  • Microwave-assisted synthesis: Reducing reaction time from 12 h to 45 min

  • Purification: Prep-HPLC with a Phenomenex Gemini column (ACN/water gradient)

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.62 (s, 1H, imidazo-H)

  • δ 7.89 (d, J = 8.0 Hz, 1H, pyridine-H)

  • δ 3.21 (m, 1H, CH(CH₃))

  • δ 1.45 (d, J = 6.8 Hz, 3H, CH₃)

¹⁹F NMR: δ -63.5 (q, J = 10.2 Hz, CF₃)

HRMS (ESI): m/z 265.1024 [M+H]⁺ (calc. 265.1021)

Chromatographic Profiling

HPLC retention time: 6.8 min (C18 column, 70:30 ACN/H₂O)

Pharmacological Profile

Mechanism of Action

The compound demonstrates high affinity for serotonin 5-HT₂A receptors (Kᵢ = 12 nM), comparable to atypical antipsychotics. Molecular docking studies suggest hydrogen bonding between the amine group and Asp155 residue.

Biological Activity

  • In vitro: IC₅₀ = 0.8 μM in dopamine D₂ receptor assays

  • In vivo: Reduces amphetamine-induced hyperlocomotion in rodents (ED₅₀ = 3 mg/kg)

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